

An In-depth Technical Guide to 2-Amino-6-ethylpyrimidin-4-ol

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Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-6-ethylpyrimidin-4-ol** (CAS No: 5734-66-7), a pyrimidine derivative of significant interest in medicinal chemistry. This document details its molecular structure and physicochemical characteristics. Furthermore, it outlines a representative experimental protocol for the synthesis of a closely related analogue, providing a foundational methodology for its preparation. The guide also discusses the expected analytical characterization, explores the potential applications of this class of compounds in drug discovery, and addresses critical safety and handling protocols. The information is presented to support and guide research and development efforts in medicinal chemistry and drug discovery.

Introduction

2-Aminopyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.^[1] The core structure is a key pharmacophore in numerous approved drugs.^[2] **2-Amino-6-ethylpyrimidin-4-ol**, a member of this important class of heterocyclic compounds, possesses a unique substitution pattern that makes it an attractive scaffold for the synthesis of novel molecules with potential applications in various therapeutic areas. The presence of amino, hydroxyl, and ethyl functional groups provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and

biological properties. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.

Chemical and Physical Properties

2-Amino-6-ethylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula $C_6H_9N_3O$.^[3] Its structure features a pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and an ethyl group at position 6. It is important to note that this compound can exist in tautomeric forms, primarily the hydroxyl form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one).

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of **2-Amino-6-ethylpyrimidin-4-ol**.

Quantitative Data Summary

The key physicochemical properties of **2-Amino-6-ethylpyrimidin-4-ol** are summarized in the table below for easy reference and comparison.

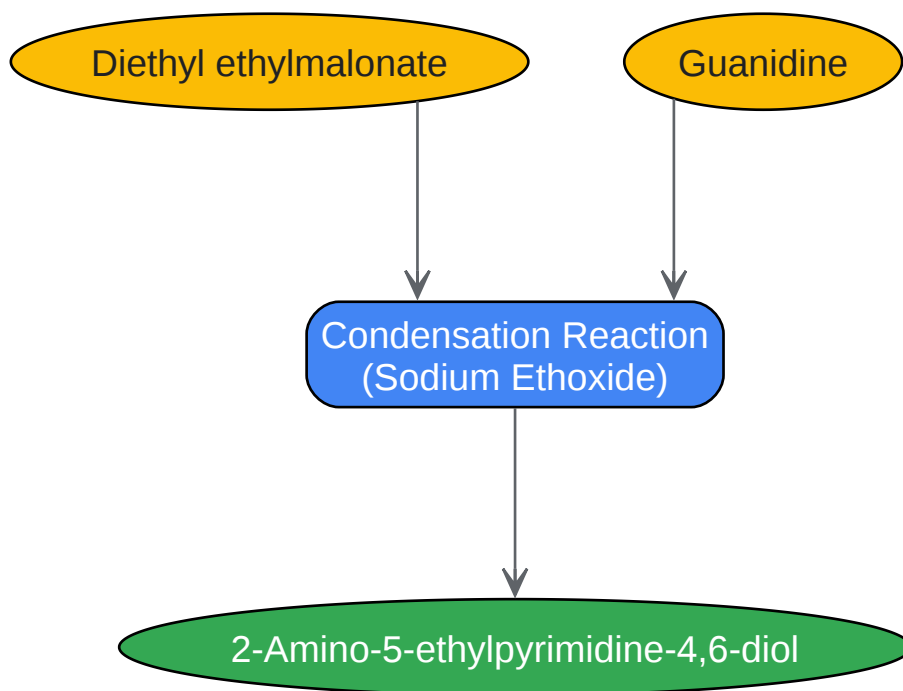
Property	Value	Source
Molecular Formula	$C_6H_9N_3O$	^[3]
Molecular Weight	139.155 g/mol	^[3]
CAS Number	5734-66-7	^[3]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **2-Amino-6-ethylpyrimidin-4-ol** is not readily available in the cited literature, a representative procedure for a closely related analogue, 2-Amino-5-ethylpyrimidine-4,6-diol, can be adapted.^[4] This synthesis involves the condensation of a substituted malonic acid diester with guanidine.

Representative Synthesis of a 2-Aminopyrimidine Analogue

The following protocol outlines the synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol, which can serve as a foundational method for synthesizing **2-Amino-6-ethylpyrimidin-4-ol** by selecting the appropriate starting materials.[4]



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Caption: General workflow for the synthesis of a 2-aminopyrimidine analogue.

Experimental Protocol: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol[4]

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
- **Reaction Mixture:** To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate.
- **Addition of Guanidine:** Add guanidine hydrochloride to the reaction mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
- **Isolation and Purification:** Collect the solid product by filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry. The crude product can be further purified by recrystallization.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure. For the related compound, 2-Amino-5-ethylpyrimidine-4,6-diol, the following characteristic shifts were observed in DMSO- d_6 :
 - ^1H NMR: δ = 10.30 (2H, bs, 2× OH), 6.30 (2H, bs, NH_2), 2.14 (2H, q, J = 7.3 Hz, CH_2), 0.88 (3H, t, J = 7.3 Hz, CH_3).^[4]
 - ^{13}C NMR: δ = 164.47 (C-4 and 6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1'), 13.89 (C-2').^[4]For **2-Amino-6-ethylpyrimidin-4-ol**, one would expect analogous signals corresponding to the ethyl group, the pyrimidine ring protons/carbons, and the amino and hydroxyl/keto groups.
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 140.1.
- **Infrared (IR) Spectroscopy:** FT-IR spectroscopy can identify the characteristic functional groups. Expected absorption bands would include N-H stretching for the amino group (around 3300-3500 cm^{-1}), O-H stretching for the hydroxyl group (broad, around 3200-3600 cm^{-1}), and C=O stretching for the keto tautomer (around 1650-1700 cm^{-1}).^{[5][6]}

Applications in Drug Development

2-Aminopyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad spectrum of biological activities.^{[1][7]} While specific applications for **2-**

Amino-6-ethylpyrimidin-4-ol are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery.

- **Kinase Inhibitors:** The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.[\[8\]](#) The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
- **Antimicrobial Agents:** Various derivatives of 2-aminopyrimidine have demonstrated antibacterial and antifungal properties.[\[1\]](#)
- **Antiviral and Anti-inflammatory Agents:** This class of compounds has also been explored for its potential in developing antiviral and anti-inflammatory therapies.[\[8\]](#)

The ethyl group at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to improved potency and selectivity.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling **2-Amino-6-ethylpyrimidin-4-ol** and its derivatives.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[\[9\]](#)[\[10\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[11\]](#)[\[12\]](#)
- **Disposal:** Dispose of the chemical waste in accordance with local, state, and federal regulations.[\[10\]](#)

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[\[9\]](#)

Conclusion

2-Amino-6-ethylpyrimidin-4-ol is a versatile pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its straightforward synthesis, based on established methodologies for related compounds, and the diverse biological activities associated with the 2-aminopyrimidine scaffold underscore its importance in the development of novel therapeutics. This guide provides essential technical information to facilitate its use in research and drug discovery endeavors.

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